2-(methylamino)-N-(1-phenylethyl)propanamide
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Overview
Description
2-(methylamino)-N-(1-phenylethyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methylamino group attached to the second carbon of the propanamide chain, and a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(1-phenylethyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylethylamine with methylamine and a suitable acylating agent, such as propanoyl chloride, under controlled conditions. The reaction typically requires a solvent like dichloromethane and a base such as triethylamine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The compound can participate in substitution reactions where the methylamino group or the phenylethyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated amides or other substituted derivatives.
Scientific Research Applications
2-(methylamino)-N-(1-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylethyl)propanamide: Lacks the methylamino group, resulting in different chemical properties and reactivity.
2-(ethylamino)-N-(1-phenylethyl)propanamide: Contains an ethylamino group instead of a methylamino group, leading to variations in biological activity and synthesis routes.
Uniqueness
2-(methylamino)-N-(1-phenylethyl)propanamide is unique due to the presence of both the methylamino and phenylethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(methylamino)-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C12H18N2O/c1-9(11-7-5-4-6-8-11)14-12(15)10(2)13-3/h4-10,13H,1-3H3,(H,14,15) |
InChI Key |
AUHJBEGKYVQHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)NC |
Origin of Product |
United States |
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